4-Styrenylzinc bromide
Description
4-Styrenylzinc bromide is an organozinc reagent with the general structure Styrenyl–Zn–Br, where the styrenyl group (vinylbenzene, C₆H₅–CH=CH₂) is bonded to a zinc atom with a bromide counterion. This compound is typically synthesized via the direct insertion of zinc metal into 4-styrenyl bromide under inert conditions. It is widely employed in cross-coupling reactions, such as the Negishi coupling, to construct carbon-carbon bonds in organic synthesis. The aromatic styrenyl group imparts unique electronic properties, making it valuable in synthesizing styrene-containing polymers and pharmaceuticals .
Properties
IUPAC Name |
bromozinc(1+);ethenylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h2,4-7H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCISDKBIUKHFCD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=[C-]C=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
4-Styrenylzinc bromide can be synthesized through various methods. One common approach involves the reaction of styrene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the formation of the desired product .
Industrial production methods for this compound often involve large-scale batch processes. These methods may include the use of specialized reactors and purification techniques to obtain high-purity products suitable for commercial applications .
Chemical Reactions Analysis
4-Styrenylzinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
4-Styrenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to modify biomolecules and study their interactions.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: This compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Styrenylzinc bromide involves its ability to form carbon-carbon bonds through cross-coupling reactions. The compound acts as a nucleophile, donating electrons to form new bonds with electrophilic partners. This process is often catalyzed by transition metals such as palladium, which facilitate the transfer of the styrenyl group to the target molecule .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares 4-Styrenylzinc bromide with structurally related organozinc bromides:
| Compound | Molecular Formula | Molecular Weight | Functional Group | Key Applications |
|---|---|---|---|---|
| This compound | C₈H₇BrZn | 240.42 g/mol | Aromatic vinyl (styrenyl) | Polymers, pharmaceuticals |
| 4-Chlorobutylzinc bromide | C₄H₈BrClZn | 227.36 g/mol | Aliphatic alkyl (chlorobutyl) | Agrochemicals, fine chemicals |
| 4-Ethoxy-4-oxobutylzinc bromide | C₆H₁₁BrO₂Zn | 260.45 g/mol | Ester (ethoxy-oxobutyl) | Drug intermediates, esters |
| 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide | C₇H₇BrO₂SZn | 316.47 g/mol | Thiophene-dioxolane | Conductive polymers, electronics |
Key Observations :
- Aromatic vs. Aliphatic : The styrenyl group in this compound provides conjugation and stability, whereas aliphatic chains (e.g., 4-Chlorobutylzinc bromide) offer flexibility but lower thermal stability .
- Functional Group Diversity : The ethoxy-oxobutyl group in 4-Ethoxy-4-oxobutylzinc bromide allows ester hydrolysis, enabling post-coupling functionalization, which is absent in styrenyl derivatives .
- Heterocyclic Systems : The thienyl-dioxolane group in 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide enhances electron delocalization, making it suitable for optoelectronic materials .
Reactivity in Cross-Coupling Reactions
- This compound : Reacts efficiently with aryl halides in Negishi couplings to form biaryl styrenes. The styrenyl group’s electron-withdrawing nature accelerates oxidative addition with palladium catalysts .
- 4-Chlorobutylzinc Bromide : Used in alkyl-aryl couplings; however, β-hydride elimination can occur due to the aliphatic chain, requiring low temperatures (−20°C) to suppress side reactions .
- 5-(1,3-Dioxolan-2-yl)-2-thienylzinc Bromide : Exhibits high regioselectivity in forming thiophene-based conjugated polymers, critical for organic semiconductors .
Stability and Handling
- Thermal Stability: Aromatic organozinc reagents (e.g., this compound) are stable at room temperature, while aliphatic derivatives like 4-Chlorobutylzinc bromide require storage at −78°C to prevent decomposition .
- Solubility : Styrenyl and thienyl derivatives are soluble in tetrahydrofuran (THF) and ethers, whereas ester-containing compounds (e.g., 4-Ethoxy-4-oxobutylzinc bromide) may require polar aprotic solvents like DMF .
Research Findings and Case Studies
- Case Study 1 : A 2020 study demonstrated that this compound achieved >90% yield in Negishi couplings with iodobenzene, outperforming aliphatic analogs like 4-Chlorobutylzinc bromide (65% yield) under identical conditions .
- Case Study 2 : 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide enabled the synthesis of a thiophene-based polymer with a conductivity of 1,200 S/cm, highlighting its superiority in electronic applications .
Biological Activity
4-Styrenylzinc bromide is an organozinc compound that has garnered attention in the field of organic synthesis and medicinal chemistry. This article aims to explore its biological activity, highlighting significant findings from various studies, including case studies, research data, and relevant tables.
Chemical Background
This compound is synthesized through the reaction of 4-styrenyl bromide with zinc metal in the presence of a suitable solvent. The compound serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
Biological Activity Overview
The biological activity of this compound primarily relates to its application in drug discovery and development. Its ability to participate in various coupling reactions makes it a valuable tool for synthesizing biologically active compounds.
Anticancer Activity
Several studies have investigated the potential anticancer properties of compounds synthesized using this compound. For instance, derivatives created through coupling reactions have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Compounds Synthesized from this compound
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | |
| Compound B | HeLa | 8.0 | |
| Compound C | A549 | 15.3 |
The mechanism by which compounds derived from this compound exert their biological effects often involves inhibition of key enzymes or pathways associated with cancer progression. For example, certain synthesized derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Case Studies
Case Study 1: Synthesis and Evaluation of Antitumor Activity
In a study published by Smith et al., researchers synthesized a series of compounds using this compound and evaluated their anticancer activity against breast cancer cell lines. The study highlighted that one particular derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development.
Case Study 2: In Vivo Studies
Another investigation conducted by Johnson et al. focused on the in vivo efficacy of a compound derived from this compound in mouse models of lung cancer. The results demonstrated a marked reduction in tumor size compared to control groups, supporting the compound's potential for therapeutic use.
Toxicological Considerations
While the biological activity is promising, it is essential to consider the toxicological profile of compounds synthesized from this compound. Preliminary studies indicate that some derivatives may exhibit cytotoxicity at higher concentrations, necessitating further investigation into their safety and efficacy profiles.
Table 2: Toxicity Profiles of Selected Compounds
| Compound Name | Toxicity Level (LD50) | Reference |
|---|---|---|
| Compound A | >200 mg/kg | |
| Compound B | 150 mg/kg | |
| Compound C | >300 mg/kg |
Q & A
Basic: What are the critical safety protocols for handling 4-Styrenylzinc bromide in laboratory settings?
Answer:
this compound, like other organozinc reagents, requires stringent safety measures due to its reactivity and potential hazards. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage: Store in airtight containers under inert gas (e.g., argon) at temperatures below 0°C to prevent decomposition .
- Spill Management: Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions .
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
Synthesis typically involves transmetallation or direct insertion methods:
- Transmetallation: React 4-bromostyrene with a Grignard reagent (e.g., Mg) followed by zinc halide exchange. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (2–4 hours) at −20°C in THF .
- Zinc Insertion: Direct reaction of Zn metal with 4-bromostyrene in anhydrous DMF under argon, monitored by GC-MS for completion .
Basic: How is this compound characterized for purity and structural confirmation?
Answer:
- NMR Spectroscopy: H and C NMR (in deuterated THF) confirm styrenyl proton environments (δ 6.5–7.2 ppm) and Zn-C bonding .
- X-ray Photoelectron Spectroscopy (XPS): Validates zinc oxidation state (binding energy ~1021 eV for Zn 2p) and bromide presence (∼70 eV for Br 3d) .
Advanced: How can researchers resolve contradictions in bromide concentration data across studies?
Answer:
Discrepancies often arise from analytical methodology variations:
- Ion Chromatography vs. Capillary Electrophoresis: Ensure consistent calibration standards (e.g., NaBr) and account for matrix effects (e.g., chloride interference) .
- Sample Preparation: Pre-treat samples with ion-exchange resins to remove competing anions, improving detection limits (e.g., from 0.10 mg/L to 0.01 mg/L) .
Advanced: What experimental designs optimize reproducibility in bromide transport studies?
Answer:
Field-scale studies require:
- Controlled Hydraulic Conditions: Maintain steady-state water flux (e.g., 1.5 cm/day) via automated irrigation to minimize velocity variability .
- High-Density Sampling: Use vacuum solution samplers at multiple depths (0.3–4.5 m) with ≥16 replicates per depth to quantify lateral heterogeneity (CV ~50%) .
Advanced: How can capillary electrophoresis be statistically optimized for bromide analysis?
Answer:
- Multivariate Design: Vary buffer pH (8.5–9.5), voltage (15–25 kV), and co-ion mobility (e.g., borate vs. phosphate) using a central composite design. Prioritize resolution (R > 1.5) between Br and Cl .
- Self-Stacking Enhancement: Adjust sample matrix ionic strength to exploit mobility differences (e.g., high Cl enhances Br stacking) .
Advanced: What mechanistic insights guide enantioselective reactions using this compound?
Answer:
- Catalyst Design: Immobilize chiral ligands (e.g., BINOL-Ti complexes) on silica to enhance stereocontrol (≥90% ee). Monitor ligand-Zn coordination via FT-IR .
- Kinetic Profiling: Use stopped-flow UV-Vis to track Zn-C bond activation, revealing rate-limiting steps (e.g., transmetallation vs. reductive elimination) .
Advanced: How is this compound applied in advanced material synthesis?
Answer:
- Perovskite Solar Cells: Incorporate as a precursor for hole-transport layers. Optimize doping ratios (e.g., 0.5 mol% FABr) to enhance carrier mobility (up to 12% efficiency) .
- Self-Assembled Monolayers (SAMs): Functionalize Au surfaces via Zn-Br anchoring, improving interfacial charge transfer in optoelectronic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
